N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
Overview
Description
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as APPIP, is a piperazine derivative that has been synthesized for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of movement, motivation, and reward. This compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, which may have additional biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation of using N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, including:
1. Investigating the potential therapeutic effects of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in animal models of neurological disorders.
2. Exploring the potential use of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide as a ligand for imaging studies of dopamine D2 receptors in humans.
3. Investigating the potential role of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in modulating other neurotransmitter systems, such as the opioid system.
4. Investigating the potential toxicity of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide and developing strategies to mitigate any potential adverse effects.
In conclusion, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a piperazine derivative that has been synthesized for its potential use in various scientific research applications. This compound has a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further investigation. Future research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide may lead to the development of new therapeutic agents for the treatment of various neurological disorders.
Scientific Research Applications
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been studied for its potential use in various scientific research applications, including as a ligand for imaging studies of dopamine D2 receptors in the brain. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-18(26)20-10-5-11-21(17-20)23-22(27)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16H2,1H3,(H,23,27)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALNICCZVWNCT-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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